molecular formula C10H18O5 B12888171 Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate

Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate

Cat. No.: B12888171
M. Wt: 218.25 g/mol
InChI Key: IYKYHFONHVVLKX-HHCGNCNQSA-N
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Description

Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate is a chiral ester derivative featuring a tetrahydrofuran (THF) ring core with distinct stereochemistry (3R,4R). The molecule contains an ethoxy group at position 2 and a hydroxyl group at position 4 of the THF ring, along with an ethyl acetate side chain at position 2.

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-[(3R,4R)-2-ethoxy-4-hydroxyoxolan-3-yl]acetate

InChI

InChI=1S/C10H18O5/c1-3-13-9(12)5-7-8(11)6-15-10(7)14-4-2/h7-8,10-11H,3-6H2,1-2H3/t7-,8+,10?/m1/s1

InChI Key

IYKYHFONHVVLKX-HHCGNCNQSA-N

Isomeric SMILES

CCOC1[C@@H]([C@H](CO1)O)CC(=O)OCC

Canonical SMILES

CCOC1C(C(CO1)O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate typically involves the reaction of ethyl acetate with specific reagents under controlled conditions. One common method involves the Claisen condensation of ethyl acetate, which results in the formation of the desired compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the treatment of diketene with ethanol. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate, we compare it with structurally related ethyl acetate derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
This compound Tetrahydrofuran 2-ethoxy, 4-hydroxy, ethyl acetate C₁₁H₂₀O₆ 248.27 (calculated)
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Benzene 3-amino, 4-hydroxy, ethyl acetate C₁₀H₁₃NO₃ 195.22
Ethyl 2-(3-(3-fluoro-4-hydroxyphenyl)oxetan-3-yl)acetate Oxetan 3-fluoro-4-hydroxyphenyl, ethyl acetate C₁₃H₁₅FO₄ 254.26
Ethyl 2-(4-chlorophenoxy)acetoacetate Acetoacetate 4-chlorophenoxy, ethyl ester, ketone C₁₂H₁₃ClO₄ 256.68

Key Structural Differences

Core Rings: The target compound features a tetrahydrofuran ring, a five-membered oxygen heterocycle, which contrasts with the benzene ring in , oxetan (four-membered oxygen ring) in , and acetoacetate (linear β-keto ester) in . Stereochemistry (3R,4R) in the THF ring may enhance enantioselective interactions in biological systems compared to non-chiral analogs like the benzene or oxetan derivatives.

Functional Groups: The 4-hydroxy and 2-ethoxy groups in the target compound promote hydrogen bonding and lipophilicity, respectively. Substitutions in analogs include amino (pharmacophore for bioactivity in ), fluoro (electron-withdrawing in ), and chlorophenoxy (enhanced hydrophobicity in ).

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to the chlorophenoxy derivative .
  • Reactivity : The ethoxy group in the THF ring may reduce hydrolysis rates relative to the acetoacetate’s ketone moiety in .

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